![molecular formula C15H21NO3 B7644508 (3S)-1-[(4-ethoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B7644508.png)
(3S)-1-[(4-ethoxyphenyl)methyl]piperidine-3-carboxylic acid
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Overview
Description
(3S)-1-[(4-ethoxyphenyl)methyl]piperidine-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 4-Ethoxy-3-[(S)-piperidin-3-yl]benzyl]carboxylic acid or EPBC.
Mechanism of Action
EPBC acts as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity, learning, and memory. EPBC binds to the glycine site of the NMDA receptor, which enhances the receptor's activity. This leads to an increase in the release of neurotransmitters such as glutamate, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
EPBC has been shown to have various biochemical and physiological effects. It has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. EPBC has also been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation.
Advantages and Limitations for Lab Experiments
EPBC has several advantages for lab experiments. It is easy to synthesize and has a high purity level. EPBC is also stable under normal laboratory conditions. However, EPBC has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in animal studies. EPBC also has a short half-life, which can limit its effectiveness in some experiments.
Future Directions
For EPBC research include investigating its potential use in the treatment of other neurological disorders and developing new formulations that improve its solubility and increase its half-life.
Synthesis Methods
The synthesis of EPBC involves a series of chemical reactions. The starting material for the synthesis is 4-ethoxybenzaldehyde, which is reacted with piperidine in the presence of a reducing agent to form 4-ethoxyphenylpiperidine. This intermediate compound is then reacted with ethyl chloroformate to form the final product, EPBC.
Scientific Research Applications
EPBC has shown promising results in various scientific research studies. It has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. EPBC has also been investigated for its potential use as an analgesic and anti-inflammatory agent.
properties
IUPAC Name |
(3S)-1-[(4-ethoxyphenyl)methyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-2-19-14-7-5-12(6-8-14)10-16-9-3-4-13(11-16)15(17)18/h5-8,13H,2-4,9-11H2,1H3,(H,17,18)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAKNZLEBKGLGW-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CN2CCC[C@@H](C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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